3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]
Brand Name: Vulcanchem
CAS No.: 182-53-6
VCID: VC21275467
InChI: InChI=1S/C12H15NS/c1-4-8-12(9-5-1)13-10-6-2-3-7-11(10)14-12/h2-3,6-7,13H,1,4-5,8-9H2
SMILES: C1CCC2(CC1)NC3=CC=CC=C3S2
Molecular Formula: C12H15NS
Molecular Weight: 205.32 g/mol

3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]

CAS No.: 182-53-6

Cat. No.: VC21275467

Molecular Formula: C12H15NS

Molecular Weight: 205.32 g/mol

* For research use only. Not for human or veterinary use.

3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] - 182-53-6

Specification

CAS No. 182-53-6
Molecular Formula C12H15NS
Molecular Weight 205.32 g/mol
IUPAC Name spiro[3H-1,3-benzothiazole-2,1'-cyclohexane]
Standard InChI InChI=1S/C12H15NS/c1-4-8-12(9-5-1)13-10-6-2-3-7-11(10)14-12/h2-3,6-7,13H,1,4-5,8-9H2
Standard InChI Key KFQBMGYBVHJESL-UHFFFAOYSA-N
SMILES C1CCC2(CC1)NC3=CC=CC=C3S2
Canonical SMILES C1CCC2(CC1)NC3=CC=CC=C3S2

Introduction

Structural Characteristics

3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] features a spiro carbon atom that connects the benzothiazole and cyclohexane rings. This structural arrangement creates a perpendicular orientation between the two ring systems, resulting in a distinct three-dimensional conformation.

Molecular Structure

The benzothiazole component consists of a fused benzene and thiazole ring system containing both nitrogen and sulfur heteroatoms. The nitrogen atom at the 3-position of the benzothiazole ring bears a hydrogen atom (3H designation), while the 2-position forms the spiro junction with the cyclohexane ring. This structural arrangement creates a quaternary carbon center at the spiro junction.

Physicochemical Properties

The compound possesses several key physicochemical properties that influence its behavior in chemical and biological systems:

PropertyValue
IUPAC Name3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]
Molecular FormulaC12H15NS
Molecular Weight205.32 g/mol
CAS Number182-53-6
LogP3.43
Heavy Atoms Count14
Rotatable Bond Count0
SMILESC1CCC2(CC1)NC3=CC=CC=C3S2
InChIInChI=1S/C12H15NS/c1-4-8-12(9-5-1)13-10-6-2-3-7-11(10)14-12/h2-3,6-7,13H,1,4-5,8-9H2
InChI KeyKFQBMGYBVHJESL-UHFFFAOYSA-N

The LogP value of 3.43 indicates moderate lipophilicity, suggesting a favorable balance between hydrophilic and hydrophobic properties . The zero rotatable bond count demonstrates the compound's structural rigidity, a feature that may enhance binding specificity in biological systems by reducing the entropic penalty upon target binding .

Synthesis and Preparation Methods

The synthesis of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] typically involves specific reaction conditions to establish the spirocyclic system connecting the benzothiazole and cyclohexane moieties.

Synthetic Approaches

While multiple synthetic routes may exist, one common approach involves the reaction of benzothiazole derivatives with cyclohexanone under specific conditions. This reaction typically employs base catalysts to facilitate the spirocyclization process and is usually conducted in organic solvents such as ethanol or methanol at elevated temperatures.

The general synthetic pathway may include:

  • Preparation of the benzothiazole precursor

  • Reaction with cyclohexanone in the presence of a catalyst

  • Formation of the spiro junction

  • Purification and isolation of the product

Industrial Production Considerations

In industrial settings, the production of this compound may utilize continuous flow reactors to optimize reaction efficiency and product yield. Advanced purification techniques including recrystallization and chromatography ensure high purity of the final product, which is essential for research applications.

Chemical Reactivity

The chemical behavior of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] is governed by its structural features, particularly the benzothiazole heterocycle and the spiro junction.

Reaction Types

3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] can participate in various chemical transformations:

  • Oxidation reactions: The compound can undergo oxidation with reagents such as potassium permanganate or hydrogen peroxide, potentially forming sulfoxides or sulfones.

  • Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce specific functionalities, resulting in reduced benzothiazole derivatives.

  • Substitution reactions: The benzothiazole ring can undergo nucleophilic substitution reactions, particularly with nucleophiles such as amines or thiols in the presence of a base.

Reaction Mechanisms

The reactivity of this compound is influenced by:

  • The N-H bond, which can participate in acid-base reactions or serve as a nucleophile

  • The aromatic system, which may undergo electrophilic aromatic substitution

  • The sulfur atom, which can participate in oxidation reactions or coordinate with metals

  • The cyclohexane ring, which may undergo conformational changes or functionalization

Biological Activities

Research has revealed several significant biological activities associated with 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane], highlighting its potential in pharmaceutical applications.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL, indicating potent antimicrobial efficacy.

The mechanism of antimicrobial action likely involves:

  • Disruption of microbial cell membranes

  • Inhibition of critical enzymatic pathways within pathogens

  • Interference with bacterial metabolic processes

Anticancer Properties

In vitro studies have shown that 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] exhibits selective cytotoxicity toward cancer cells compared to normal cells. Particularly noteworthy is its effect on human prostate adenocarcinoma cells (PC-3).

Table 2. Cytotoxicity Profile of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]

Cell TypeIC50 (μM)
PC-3 (prostate cancer)<0.62
NIH/3T3 (normal fibroblast)>0.62

This differential cytotoxicity suggests potential for development as an anticancer agent with a favorable therapeutic index.

Antioxidant Activity

The compound exhibits significant antioxidant capabilities in various in vitro assays. Research has demonstrated its effectiveness in inhibiting lipid peroxidation and scavenging DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals.

Table 3. Antioxidant Activity of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]

Activity TypeEC50 (mM)
Lipid Peroxidation Inhibition0.066
DPPH Radical Scavenging0.27

The EC50 value of 0.066 mM for lipid peroxidation inhibition is comparable to that of α-tocopherol (vitamin E), a known potent antioxidant.

Structure-Activity Relationships

Understanding the relationship between the structural features of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] and its biological activities provides valuable insights for rational drug design and optimization.

Key Structural Determinants

Several structural elements influence the biological activities of this compound:

Comparison with Structural Analogs

Structural modifications to the basic framework can significantly impact biological activities. Related compounds include:

  • 3H-spiro[1,3-benzothiazole-2,1'-cyclopentane]: Features a five-membered ring instead of cyclohexane

  • 3H-spiro[1,3-benzothiazole-2,1'-cycloheptane]: Contains a seven-membered ring instead of cyclohexane

The specific spiro linkage and cyclohexane ring in 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] confer distinct properties that differentiate it from these structural analogs.

Applications in Research and Development

The unique properties of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] make it valuable in various research areas.

Medicinal Chemistry Applications

In medicinal chemistry, the compound serves as:

  • A lead compound for the development of novel antimicrobial agents

  • A potential scaffold for anticancer drug development

  • A starting point for the design of antioxidant compounds

  • A pharmacophore for structure-based drug design

Material Science Applications

The compound's structural rigidity and specific three-dimensional arrangement make it potentially useful in:

  • Development of specialized polymeric materials

  • Design of molecular recognition systems

  • Creation of advanced materials with specific optical or electronic properties

Synthetic Chemistry Utility

In synthetic organic chemistry, 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] can function as:

  • A building block for complex organic molecules

  • A model system for studying spirocyclic compounds

  • A precursor for diverse heterocyclic derivatives

Molecular Modeling and Computational Analysis

Computational approaches provide valuable insights into the structural properties and potential interactions of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane].

Conformational Analysis

The conformational properties of this compound are characterized by:

  • The cyclohexane ring typically adopting a chair conformation

  • The benzothiazole system maintaining planarity due to its aromatic character

  • The spiro junction positioning these two components perpendicular to each other

  • Limited conformational flexibility due to the rigidity of both ring systems

These conformational characteristics influence the compound's binding mode with potential biological targets.

Electronic Properties

Quantum mechanical calculations can reveal:

  • Electron density distribution across the molecule

  • Potential electrostatic interaction sites

  • Molecular orbital characteristics that influence reactivity

  • Polarizability and dipole moment values

These electronic properties contribute to understanding the compound's chemical behavior and interaction patterns.

Future Research Directions

The unique structure and promising biological activities of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] suggest several avenues for future research.

Medicinal Chemistry Optimization

Potential medicinal chemistry investigations may include:

  • Synthesis of derivatives with enhanced antimicrobial potency

  • Development of analogs with improved anticancer selectivity

  • Optimization of pharmacokinetic properties

  • Exploration of additional therapeutic applications

Mechanistic Studies

Further research to elucidate mechanisms of action could involve:

  • Identification of specific molecular targets

  • Determination of binding modes through crystallography

  • Investigation of structure-activity relationships

  • Elucidation of cellular pathways affected by the compound

Synthetic Methodology Development

Advanced synthetic approaches may focus on:

  • Development of more efficient synthetic routes

  • Stereoselective synthesis methods

  • Green chemistry approaches to production

  • Scalable processes for larger-scale preparation

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